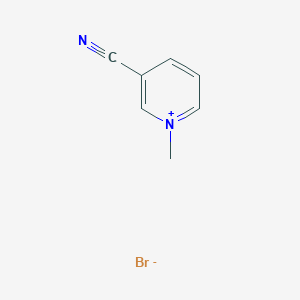
3-Cyano-1-methylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-1-methylpyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a cyano group (-CN) attached to the third carbon of the pyridine ring and a methyl group (-CH3) attached to the nitrogen atom, forming a positively charged pyridinium ion The bromide ion (Br-) serves as the counterion to balance the charge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-cyanopyridine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction proceeds as follows:
Quaternization Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium methoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include 3-hydroxy-1-methylpyridin-1-ium, 3-cyano-1-methylpyridin-1-ium cyanide, and 3-methoxy-1-methylpyridin-1-ium.
Oxidation: Products include 3-cyano-1-methylpyridin-1-ium N-oxide.
Reduction: Products include 3-aminomethyl-1-methylpyridin-1-ium.
Scientific Research Applications
3-Cyano-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of quaternary ammonium compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Cyano-1-methylpyridin-1-ium bromide involves its interaction with biological membranes and enzymes. The positively charged pyridinium ion can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.
Comparison with Similar Compounds
3-Cyano-1-methylpyridin-1-ium bromide can be compared with other quaternary ammonium compounds such as:
1-Methylpyridin-1-ium bromide: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyano-1-ethylpyridin-1-ium bromide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
3-Cyano-1-methylpyridin-1-ium chloride: Similar structure but with a chloride ion instead of a bromide ion, affecting solubility and reactivity.
Properties
CAS No. |
98300-09-5 |
|---|---|
Molecular Formula |
C7H7BrN2 |
Molecular Weight |
199.05 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C7H7N2.BrH/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 |
InChI Key |
LETIFJGCKHSQDJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)


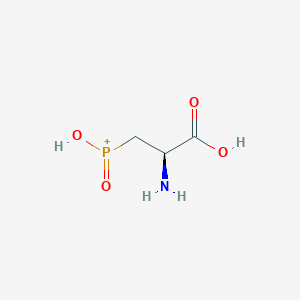



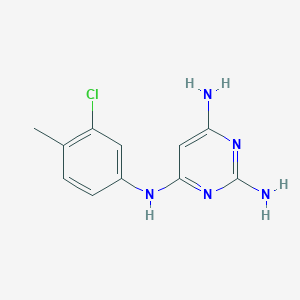
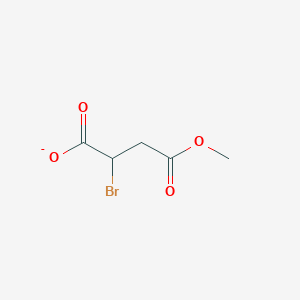
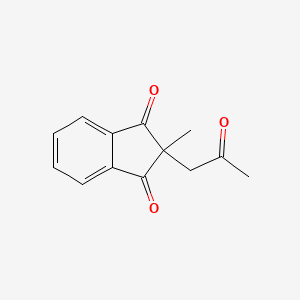
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

